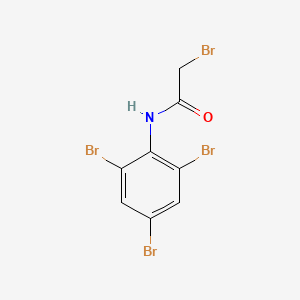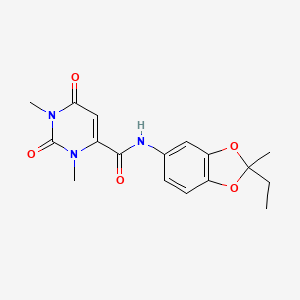
2-bromo-N-(2,4,6-tribromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2,4,6-tribromophenyl)acetamide is an organic compound with the molecular formula C8H5Br4NO It is a brominated derivative of acetamide, characterized by the presence of multiple bromine atoms attached to its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,4,6-tribromophenyl)acetamide typically involves the bromination of N-phenylacetamide. The process begins with the preparation of 2,4,6-tribromoaniline by treating aniline with bromine in the presence of acetic acid or dilute hydrochloric acid . This intermediate is then reacted with bromoacetyl bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by crystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,4,6-tribromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different brominated or de-brominated derivatives .
Scientific Research Applications
2-bromo-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated products.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,4,6-tribromophenyl)acetamide involves its interaction with biological molecules. The bromine atoms can form strong bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by disrupting the normal function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-phenylacetamide: A similar compound with fewer bromine atoms.
2,4,6-tribromoaniline: An intermediate in the synthesis of 2-bromo-N-(2,4,6-tribromophenyl)acetamide.
2-bromo-N-(4-chlorophenyl)acetamide: Another brominated acetamide with different substituents.
Uniqueness
The specific arrangement of bromine atoms also imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H5Br4NO |
|---|---|
Molecular Weight |
450.75 g/mol |
IUPAC Name |
2-bromo-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C8H5Br4NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) |
InChI Key |
OQQJNIQWUIGRJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dichlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11474134.png)
![1-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474147.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11474155.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide](/img/structure/B11474160.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11474162.png)
![12,14-dimethyl-17-phenyl-9-(3,4,5-trimethoxyphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11474168.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11474185.png)
![7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11474190.png)
![4-(4-bromophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B11474194.png)
![2-(ethylamino)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474201.png)
![(8xi,17beta)-17-(Acetyloxy)-17-ethynylestra-1,3,5(10)-trien-3-yl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B11474211.png)
![5-Oxo-1-phenyl-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11474218.png)
